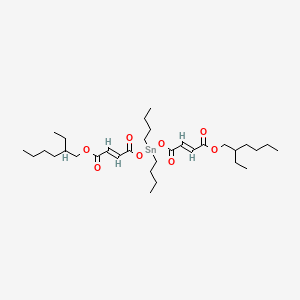
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate(Decitabine Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate involves synthetic routes that typically include the protection of hydroxyl groups and subsequent esterification. The reaction conditions often involve the use of toluene as a solvent and p-toluenesulfonic acid as a catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Análisis De Reacciones Químicas
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is primarily used in scientific research as a reference material and impurity standard for Decitabine. Its applications extend to:
Chemistry: Used in the synthesis and study of nucleoside analogs.
Biology: Employed in research on DNA methylation and gene expression.
Medicine: Investigated for its potential role in cancer treatment and epigenetic studies.
Industry: Utilized in the quality control and standardization of pharmaceutical products
Mecanismo De Acción
The mechanism of action of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate is closely related to its role as an impurity of Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and normalization of gene expression in cancer cells. The molecular targets and pathways involved include the DNA methylation pathway and various epigenetic regulators.
Comparación Con Compuestos Similares
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate can be compared with other similar compounds, such as:
2-Deoxy-D-ribose: A sugar molecule involved in the structure of DNA.
Decitabine: The parent compound, used as a chemotherapeutic agent.
5-Azacytidine: Another DNA hypomethylating agent used in cancer treatment.
The uniqueness of rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate lies in its specific structure and role as an impurity, which makes it valuable for research and quality control purposes .
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
[(2R,3S)-3,5-dihydroxyoxolan-2-yl]methyl 4-phenylbenzoate |
InChI |
InChI=1S/C18H18O5/c19-15-10-17(20)23-16(15)11-22-18(21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,19-20H,10-11H2/t15-,16+,17?/m0/s1 |
Clave InChI |
VZSJFDWLUVEKDD-RTKIROINSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
SMILES canónico |
C1C(C(OC1O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


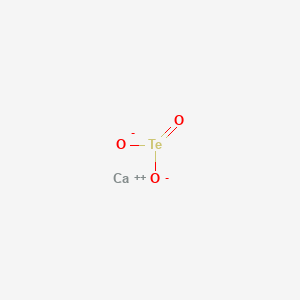
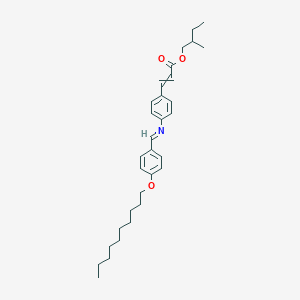
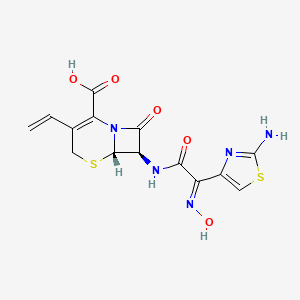
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
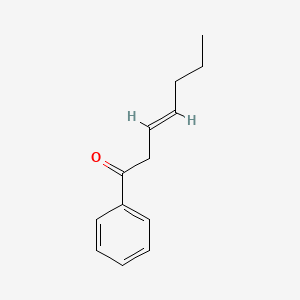
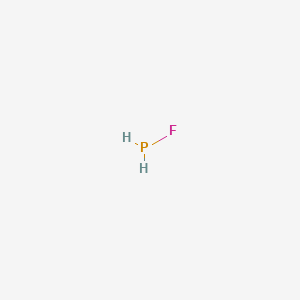
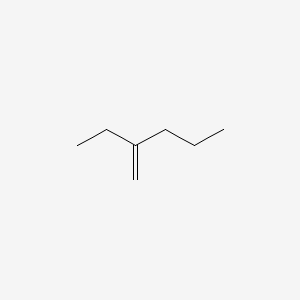
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
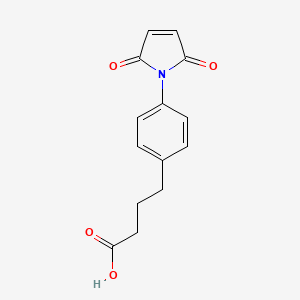
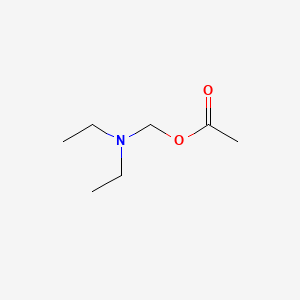
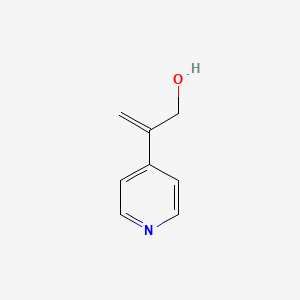
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
